

Comparative Docking Analysis of Quinoxaline Derivatives with Key Protein Targets

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Compound of Interest

Compound Name: 5-Iodoquinoxaline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies performed on quinoxaline derivatives against various protein targets implicated in cancer and inflammation. While the primary focus is on providing a framework for understanding the structure-activity relationships of this scaffold, it is important to note that publicly available research specifically detailing comparative docking studies of **5-iodoquinoxaline** derivatives is limited. Therefore, this document synthesizes data from studies on a broader range of quinoxaline derivatives to provide valuable insights for drug design and development.

Data Presentation: Comparative Docking and Inhibitory Activity

The following tables summarize the binding affinities and inhibitory concentrations of various quinoxaline derivatives against key protein targets as reported in the cited literature.

Table 1: Docking Scores and IC50 Values of Quinoxaline Derivatives against EGFR

Compound	Target	PDB ID	Docking Score (kcal/mol)	IC50 (μM)	Reference
Derivative 3a	EGFR (Wild Type)	1M17	-16.97	0.075	[1]
Derivative 6	EGFR (Wild Type)	1M17	-15.86	1.547	[1]
Derivative 7b	EGFR (Wild Type)	1M17	-16.53	0.123	[1]
Derivative 7d	EGFR (Wild Type)	1M17	-16.82	0.098	[1]
Erlotinib (Reference)	EGFR (Wild Type)	1M17	-17.84	0.0656	[1]
Derivative 3a	EGFR (L858R Mutant)	1M17	-	0.0637	[1]
Derivative 6	EGFR (L858R Mutant)	1M17	-	0.0873	[1]
Derivative 7b	EGFR (L858R Mutant)	1M17	-	0.0721	[1]
Derivative 7d	EGFR (L858R Mutant)	1M17	-	0.0684	[1]
Erlotinib (Reference)	EGFR (L858R Mutant)	1M17	-	0.0595	[1]
Compound 4i	EGFR	-	-	3.902 (A549 cell line)	[2] [3]

Compound IVd	EGFR	4HJO	-	3.20 (HeLa), 4.19 (MCF-7), 5.29 (A549)	[4] [5]
Compound 4a	EGFR	-	-	0.3	[6] [7]
Compound 13	EGFR	-	-	0.4	[6] [7]
Compound 11	EGFR	-	-	0.6	[6] [7]
Compound 5	EGFR	-	-	0.9	[6] [7]

Table 2: Docking Scores of Quinoxaline Derivatives against VEGFR-2

Compound	Target	PDB ID	Docking Score (kcal/mol)	Reference
Compound I	VEGFR-2	2OH4	-12.13	[8]
Compound II	VEGFR-2	2OH4	-11.93	[8]
Compound III	VEGFR-2	2OH4	-15.63	[8]
Compound IV	VEGFR-2	2OH4	-17.11	[8]
Sorafenib (Reference)	VEGFR-2	2OH4	-21.57	[8]

Table 3: IC50 Values of Quinoxaline Derivatives against COX-2

Compound	Target	IC50 (μM)	Selectivity Index (COX-1/COX-2)	Reference
Compound 13	COX-2	0.46	66.11	[6][7]
Compound 11	COX-2	0.62	61.23	[6][7]
Compound 5	COX-2	0.83	48.58	[6][7]
Compound 4a	COX-2	1.17	24.61	[6][7]

Experimental Protocols

The methodologies employed in the cited studies for molecular docking are summarized below. These protocols provide a general framework for conducting similar in silico analyses.

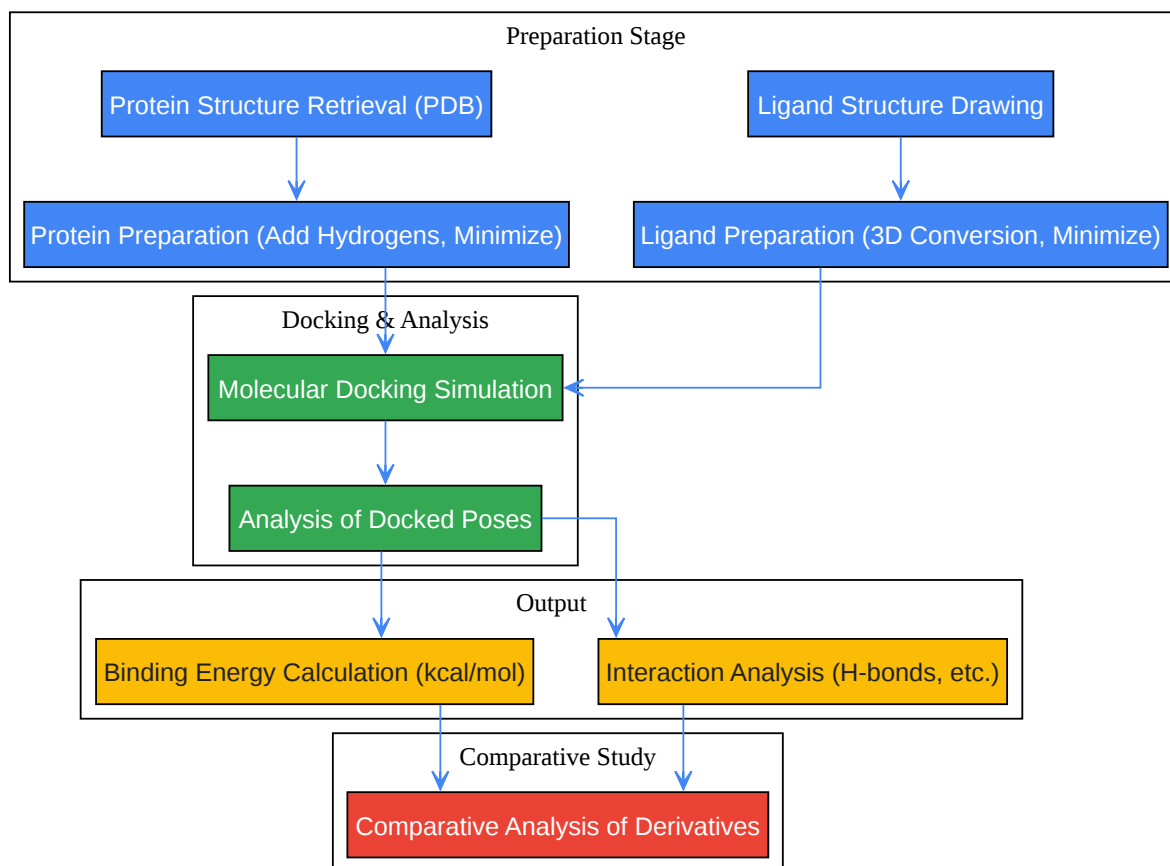
General Molecular Docking Workflow:

- Protein Preparation:
 - The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
 - Water molecules and co-crystallized ligands are typically removed.
 - Hydrogen atoms are added to the protein structure.
 - The protein structure is then energy minimized using a suitable force field (e.g., CHARMM, AMBER).
- Ligand Preparation:
 - The 2D structures of the quinoxaline derivatives are drawn using chemical drawing software (e.g., ChemDraw).
 - The 2D structures are converted to 3D structures.
 - The ligands are energy minimized using an appropriate force field (e.g., MMFF94).

- Docking Simulation:
 - The docking simulations are performed using software such as AutoDock Vina or Schrodinger's Maestro.[8]
 - A grid box is defined around the active site of the target protein to specify the search space for the ligand.
 - The docking algorithm explores different conformations and orientations of the ligand within the active site.
 - The binding affinity of each pose is calculated and reported in kcal/mol.
- Analysis of Results:
 - The docked poses are visualized to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
 - The docking scores and interaction patterns are used to predict the inhibitory potential of the compounds and guide further lead optimization.

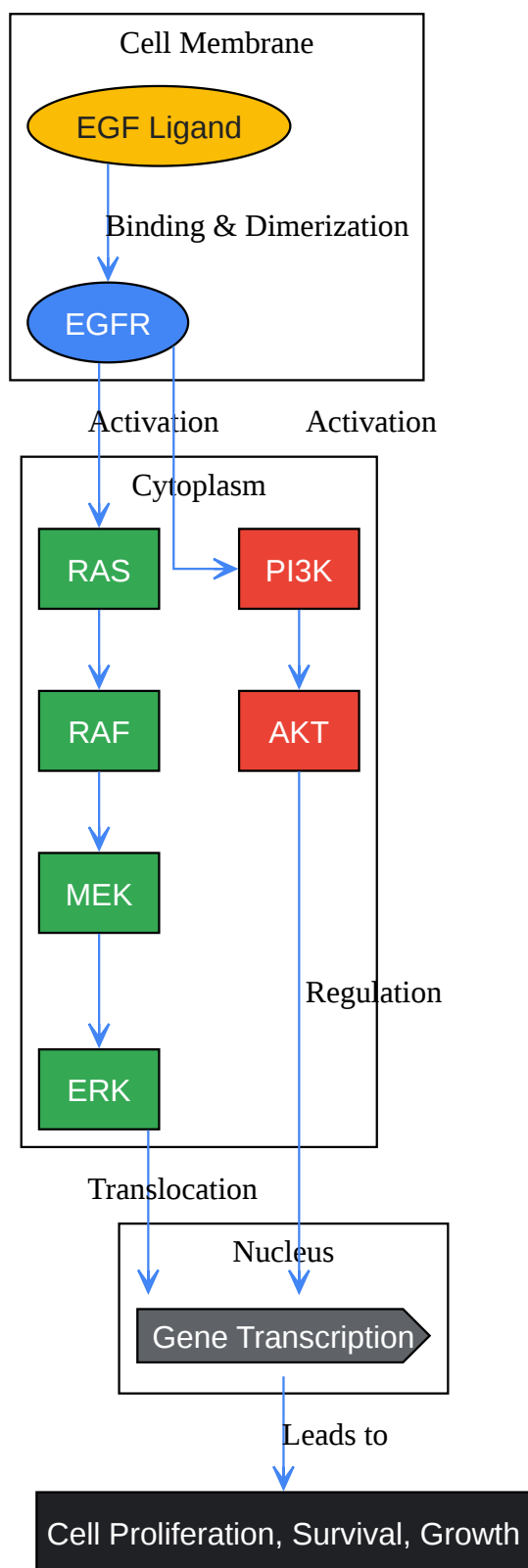
Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for a comparative docking study and a relevant signaling pathway.



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Caption: Workflow for Comparative Molecular Docking.



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Caption: Simplified EGFR Signaling Pathway.

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